molecular formula C10H13N3O B7484146 N-cyclopentylpyrazine-2-carboxamide

N-cyclopentylpyrazine-2-carboxamide

Cat. No.: B7484146
M. Wt: 191.23 g/mol
InChI Key: HBKZHZOLPFFYBM-UHFFFAOYSA-N
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Description

N-cyclopentylpyrazine-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of pyrazinecarboxamide derivatives, which have been identified as privileged scaffolds in the development of biologically active molecules. Pyrazinecarboxamide derivatives have demonstrated relevance in the development of covalent reversible inhibitors for serine proteases, which are promising targets for creating safe antithrombotic therapies that may avoid bleeding complications . This structural motif is also investigated in the synthesis of modulators for various biological targets, such as the TRPM8 channel, indicating its potential utility in diverse therapeutic areas . Researchers value this compound for its use as a key synthetic intermediate or building block. The pyrazine core offers a versatile platform for further chemical functionalization, allowing for the exploration of structure-activity relationships (SAR). Its application is strictly confined to laboratory research, including hit-to-lead optimization and the synthesis of more complex molecules for biological screening. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-cyclopentylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c14-10(9-7-11-5-6-12-9)13-8-3-1-2-4-8/h5-8H,1-4H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKZHZOLPFFYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Pyrazine-2-Carbonyl Chloride

Pyrazine-2-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or toluene under reflux. The reaction typically completes within 2–4 hours, with excess chloride reagent removed under reduced pressure. For example, in the synthesis of N-phenylpyrazine-2-carboxamide, thionyl chloride yielded the acyl chloride intermediate quantitatively.

Coupling with Cyclopentylamine

The acyl chloride is dissolved in a dry aprotic solvent (e.g., DCM or tetrahydrofuran) and added dropwise to cyclopentylamine in the presence of a base such as triethylamine (TEA) or pyridine to neutralize HCl. The reaction is stirred at 0–25°C for 12–24 hours. Workup involves washing with aqueous HCl (1M) to remove unreacted amine, followed by brine and drying over MgSO₄. The crude product is purified via recrystallization (e.g., ethanol/water) or column chromatography.

Example Procedure:

  • Pyrazine-2-carboxylic acid (10 mmol) and SOCl₂ (15 mmol) in DCM (30 mL) were refluxed for 3 hours.

  • After solvent removal, the residue was dissolved in DCM (20 mL) and added to cyclopentylamine (12 mmol) and TEA (15 mmol) at 0°C.

  • The mixture was stirred overnight, washed with 1M HCl (2×20 mL), and dried.

  • Recrystallization from ethanol/water afforded this compound in 47–65% yield.

Key Analytical Data:

  • Melting Point : 134–137°C (lit. 137°C for N-phenyl analog).

  • IR (cm⁻¹) : 3343 (N–H stretch), 1690 (C=O), 1541 (amide II).

  • Log P : Experimental 2.53 vs. calculated 3.43 (ClogP).

Carbodiimide-Based Coupling

An alternative method employs coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) to activate pyrazine-2-carboxylic acid for reaction with cyclopentylamine. This approach avoids handling corrosive acyl chlorides and is preferred for sensitive substrates.

Reaction Optimization

Pyrazine-2-carboxylic acid (1 equiv), EDCI (1.2 equiv), and HOBt (1.1 equiv) are dissolved in DCM or dimethylformamide (DMF) under nitrogen. Cyclopentylamine (1.1 equiv) is added, and the mixture is stirred at 25°C for 12–48 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. Purification follows similar protocols as above.

Example Procedure:

  • Pyrazine-2-carboxylic acid (5 mmol), EDCI (6 mmol), and HOBt (5.5 mmol) in DMF (15 mL) were stirred for 30 minutes.

  • Cyclopentylamine (5.5 mmol) was added, and stirring continued for 24 hours.

  • The mixture was diluted with ethyl acetate (50 mL), washed with NaHCO₃ (5%) and brine, and dried.

  • Column chromatography (SiO₂, hexane/ethyl acetate 3:1) yielded the product in 55–75% yield.

Key Advantages:

  • Higher functional group tolerance compared to acyl chloride methods.

  • Reduced risk of side reactions (e.g., over-chlorination).

Comparative Analysis of Methods

Parameter Acyl Chloride Method Carbodiimide Method
Yield 47–65%55–75%
Reaction Time 12–24 hours24–48 hours
Purification RecrystallizationColumn Chromatography
Cost Low (SOCl₂)High (EDCI/HOBt)
Scalability ModerateHigh

The carbodiimide method offers superior yields and scalability but requires costlier reagents. Conversely, the acyl chloride route is economical but less efficient for sterically hindered amines.

Critical Process Parameters

Solvent Selection

  • Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing intermediates.

  • Toluene or xylene may be used for azeotropic water removal in large-scale reactions.

Stoichiometry and Temperature

  • Excess amine (1.1–1.2 equiv) ensures complete conversion of the carboxylic acid.

  • Reactions performed above 25°C risk decomposition of the carboxamide.

pH Control During Workup

Maintaining a pH of 4–6 during aqueous workup prevents hydrolysis of the amide bond, a critical consideration highlighted in cyclohexanone-2-carboxamide synthesis.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.7 (s, 2H, pyrazine-H), 4.2 (m, 1H, cyclopentyl-CH), 1.8–1.5 (m, 8H, cyclopentyl-CH₂).

  • LC-MS : m/z 206.1 [M+H]⁺ (calculated 205.1).

Purity Assessment

  • HPLC : >95% purity using a C18 column (acetonitrile/water 60:40, 1 mL/min) .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-cyclopentylpyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Pyrazine-2-carboxamide Derivatives

Key Observations :

  • Synthetic Complexity: The introduction of bulky groups (e.g., cyclopentyl, tert-butyl) or electron-withdrawing substituents (e.g., Cl, NO₂) often reduces yields due to steric hindrance or side reactions .

Key Observations :

  • Antimycobacterial Activity: Chlorine and alkylamino substituents at the pyrazine C5 position correlate with improved potency against Mycobacterium tuberculosis . The cyclopentyl group in N-cyclopentylpyrazine-2-carboxamide may offer similar advantages but requires empirical validation.
  • Antioxidant Potential: Hydroxyphenyl-substituted analogs show promise in radical scavenging, suggesting that electron-donating groups enhance redox activity .
Physicochemical and Spectroscopic Comparisons

Substituents significantly influence molecular properties:

Compound LogP ¹H NMR Shifts (δ/ppm) IR Peaks (cm⁻¹)
This compound ~2.5* Cyclopentyl H: 1.5–2.5 Amide C=O: ~1650
N-Phenylpyrazine-2-carboxamide 1.8–2.2 Aromatic H: 7.2–8.6 C=O: 1670, N-H: 3300
N,3-Dimethyl-N-(2-nitrophenyl)pyrazine-2-carboxamide 2.7 Methyl: 2.6–3.5, nitroaryl: 7.3–8.6 C=O: 1645, NO₂: 1520

Key Observations :

  • Lipophilicity (LogP) : Bulky N-substituents (e.g., cyclopentyl, tert-butyl) increase LogP, favoring pharmacokinetic properties .
  • Spectroscopic Signatures: Electron-withdrawing groups (e.g., NO₂, Cl) downshift carbonyl IR peaks due to reduced electron density .

Q & A

Q. What are the optimal synthetic routes for N-cyclopentylpyrazine-2-carboxamide, and how are intermediates validated?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with cyclopentylamine. A common method includes:

  • Step 1 : Activation of pyrazine-2-carboxylic acid using coupling agents (e.g., HATU or EDC) in anhydrous DMF .
  • Step 2 : Reaction with cyclopentylamine under inert atmosphere at 0–5°C to minimize side reactions.
  • Intermediate validation : NMR (1H/13C) and LC-MS confirm the presence of the carboxamide bond (δ ~8.5 ppm for pyrazine protons, δ ~165 ppm for carbonyl in 13C NMR) and molecular ion peaks .

Q. How is purity assessed, and what analytical thresholds are critical for pharmacological studies?

  • HPLC : Use a C18 column with UV detection at 254 nm; ≥95% purity is required for in vitro assays.
  • Thermal stability : TGA analysis ensures decomposition temperatures exceed 150°C, indicating suitability for storage .
  • Residual solvents : GC-MS to confirm compliance with ICH guidelines (<500 ppm for DMF) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Core modifications : Compare analogues with cyclopentyl vs. cyclohexyl/piperidinyl groups to assess steric effects on target binding .
  • Functional group tuning : Introduce electron-withdrawing substituents (e.g., -F) to the pyrazine ring to enhance metabolic stability .
  • Data-driven approach : Use multivariate analysis to correlate logP, polar surface area, and IC50 values from kinase inhibition assays .

Q. What strategies resolve contradictions in binding affinity data across different assay platforms?

  • Control standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays).
  • Buffer conditions : Test pH (6.5–7.5) and ionic strength variations to identify artifactual results .
  • Orthogonal validation : Confirm SPR (surface plasmon resonance) results with ITC (isothermal titration calorimetry) to distinguish true binding from nonspecific interactions .

Q. How can computational methods predict off-target interactions of this compound?

  • Docking simulations : Use AutoDock Vina with homology models of GPCRs or kinases (e.g., PDB: 3SN6 for adenosine A2A receptor).
  • Machine learning : Train models on ChEMBL data to flag potential hERG or CYP450 liabilities .
  • Metabolite prediction : Employ Schrödinger’s MetaSite to identify oxidation hotspots (e.g., cyclopentyl ring) .

Notes for Experimental Design

  • Contradictory data : Cross-validate using multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
  • Scale-up challenges : Replace DMF with acetonitrile in large-scale reactions to simplify purification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopentylpyrazine-2-carboxamide
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